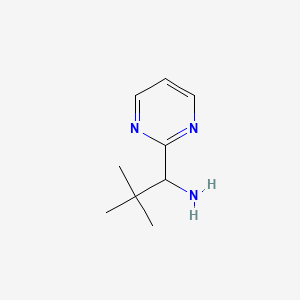
2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine” is a chemical compound with the molecular weight of 165.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3 . This indicates that the compound has a pyrimidine ring attached to a propan-1-amine group with two methyl groups at the 2nd carbon. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
1. Antimicrobial and Insecticidal Activities
Pyrimidine derivatives, including structures similar to 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine, have been synthesized and studied for their potential in various biological applications. For instance, pyrimidine linked pyrazole heterocyclic compounds have shown significant insecticidal and antimicrobial properties. These compounds have been synthesized through methods like microwave irradiative cyclocondensation and evaluated for their effectiveness against certain insects and microorganisms, indicating their potential use in developing novel insecticides and antimicrobial agents (Deohate & Palaspagar, 2020).
2. Antifungal Applications
Similarly, derivatives of pyrimidin-2-amine have been explored for their antifungal effects. Studies have shown that certain synthesized compounds based on pyrimidin-2-amine exhibit potent antifungal activities against specific types of fungi, demonstrating their potential in developing new antifungal agents. These findings underscore the therapeutic potential of these compounds in addressing fungal infections (Jafar et al., 2017).
3. Antioxidant and Antimicrobial Properties
Moreover, studies have reported the synthesis and characterization of various pyrimidine derivatives, revealing their promising antioxidant, antimicrobial, and antitubercular activities. These activities have been assessed through in vitro tests, indicating the potential of these compounds in contributing to pharmaceutical advancements and the treatment of diseases caused by bacterial, fungal, and tuberculosis infections (Chandrashekaraiah et al., 2014).
4. Chemical Synthesis and Structural Analysis
In the field of chemistry, compounds analogous to this compound have been synthesized and structurally characterized. These studies not only contribute to our understanding of the chemical properties and structures of such compounds but also provide a foundation for further research and application in various scientific fields. The synthesis of these compounds involves complex chemical processes, and their structural analysis is critical for determining their potential applications and functionalities (Repich et al., 2017).
5. Antioxidant Activity and Molecular Design
Additionally, the pyrimidine nucleus, a component of nucleic acids and certain vitamins, has been identified as a core structure in various biologically active compounds. Novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties, showing promising results compared to standard antioxidants. This underscores the potential of these compounds in oxidative stress-related therapies and the possibility of tuning their photophysical properties through molecular design for specific applications (Rani et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, influencing numerous physiological processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, but further studies are required to determine the specific pathways influenced by this compound .
Propiedades
IUPAC Name |
2,2-dimethyl-1-pyrimidin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIFTUNFIBPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248084-64-1 |
Source


|
| Record name | 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one](/img/structure/B2759579.png)
![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)


![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)


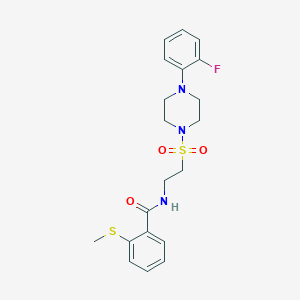
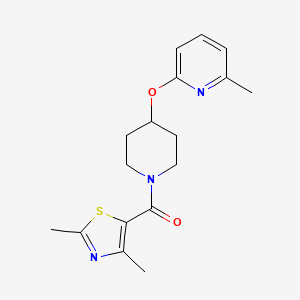
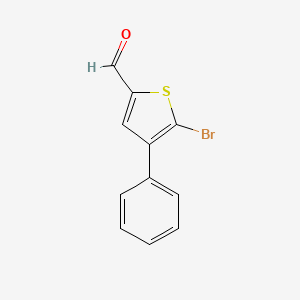
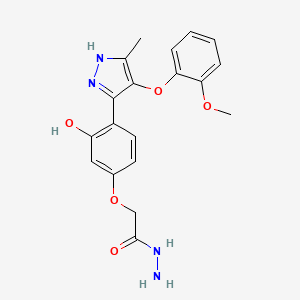
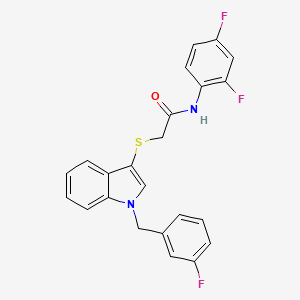
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)

